molecular formula C8H6INOS B8221729 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol

Cat. No.: B8221729
M. Wt: 291.11 g/mol
InChI Key: JCZLODNNODZGKD-UHFFFAOYSA-N
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Description

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol is a chemical compound with the molecular formula C₈H₆INOS and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a thieno[2,3-c]pyridin-7-ol core structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol involves several steps, typically starting with the formation of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. The iodine atom and the thieno[2,3-c]pyridine core play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and development.

Properties

IUPAC Name

4-iodo-3-methyl-6H-thieno[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLODNNODZGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CNC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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